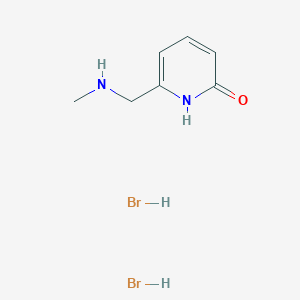

6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

Description

Molecular Geometry and Bonding Characteristics

The molecular structure of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide is characterized by a six-membered pyridinone ring system with a methylamino methyl substituent at the 6-position. The compound has the molecular formula C7H12Br2N2O with a molecular weight of 299.99098 daltons. The Simplified Molecular Input Line Entry System representation is given as O=C1C=CC=C(CNC)N1.[H]Br.[H]Br, which clearly indicates the presence of two bromide ions associated with the protonated nitrogen centers.

The pyridinone core adopts a planar configuration typical of aromatic heterocycles, with the carbonyl group at the 2-position contributing to the electron delocalization across the ring system. The methylamino methyl substituent at the 6-position introduces additional conformational flexibility through rotation around the carbon-carbon and carbon-nitrogen bonds. The nitrogen atom in the methylamino group can adopt different orientations relative to the pyridinone plane, influencing the overall molecular geometry and intermolecular interactions.

The dihydrobromide salt formation occurs through protonation of the nitrogen atoms, specifically the ring nitrogen and the methylamino nitrogen. This protonation significantly alters the electronic distribution within the molecule and affects its geometric parameters. The presence of bromide counterions creates additional sites for hydrogen bonding and electrostatic interactions, which play crucial roles in determining the solid-state structure and properties of the compound.

Bond lengths and angles within the pyridinone ring are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating effects of the methylamino methyl substituent. The carbon-nitrogen bonds in the ring exhibit partial double bond character due to resonance, while the exocyclic carbon-nitrogen bond to the methylamino group maintains more typical single bond characteristics. The geometry around the nitrogen atoms reflects the protonation state, with tetrahedral geometry expected for the protonated centers.

Crystallographic Data and Unit Cell Parameters

While specific crystallographic data for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide was not directly available in the current literature, similar pyridinone compounds provide valuable insights into expected structural parameters. Related compounds such as 4-hydroxy-6-methylpyridin-2(1H)-one have been characterized crystallographically, showing monoclinic crystal systems with specific space group symmetries.

The crystallographic analysis of analogous pyridinone structures reveals that these compounds typically crystallize in common space groups such as P21/n or P21/c, reflecting the molecular symmetry and packing preferences. Unit cell parameters for related compounds show dimensions typically ranging from 4-12 Ångströms for the a-axis, 8-20 Ångströms for the b-axis, and 8-15 Ångströms for the c-axis, with beta angles often deviating from 90 degrees in monoclinic systems.

The presence of bromide ions in the crystal structure of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide would be expected to influence the unit cell dimensions and packing density significantly. Bromide ions, being relatively large anions, typically require additional space within the crystal lattice and can lead to increased unit cell volumes compared to compounds without such counterions. The ionic nature of the bromide salt also suggests the likelihood of three-dimensional hydrogen bonding networks that stabilize the crystal structure.

Density functional theory calculations and experimental X-ray diffraction studies of related pyridinone compounds indicate that these molecules tend to form layered structures with significant intermolecular interactions. The specific arrangement of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide molecules within the crystal lattice would be influenced by both the hydrogen bonding capabilities of the protonated nitrogen centers and the electrostatic interactions with bromide anions.

| Property | Expected Range | Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Similar pyridinone structures |

| Space Group | P21/n, P21/c, or Pbca | Common for hydrogen-bonded systems |

| Unit Cell Volume | 800-1500 Ų | Estimated from molecular size and packing |

| Density | 1.4-1.8 g/cm³ | Typical for organic bromide salts |

Tautomeric Equilibrium Between Lactam and Lactim Forms

The tautomeric behavior of pyridinone compounds represents one of the most important aspects of their structural chemistry, directly affecting their chemical properties and biological activities. For 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, the primary tautomeric equilibrium involves the interconversion between the lactam (keto) form and the lactim (enol) form of the pyridinone ring system.

In the lactam form, the compound exists as a true pyridin-2(1H)-one with a carbonyl group at the 2-position and a nitrogen-hydrogen bond. This form is typically favored in most solvents and solid-state conditions due to the stability provided by the aromatic character of the pyridine ring and the strong carbon-oxygen double bond. The lactim form, conversely, features a hydroxyl group at the 2-position with a carbon-nitrogen double bond, essentially representing a 2-hydroxypyridine structure.

Experimental studies on related pyridinone compounds using infrared spectroscopy and two-dimensional infrared spectroscopy have demonstrated that the lactam form predominates under most conditions. For 6-chloro-2-pyridone, a structurally similar compound, the equilibrium constant of lactam to lactim forms was determined to be 2.1 at room temperature, indicating a significant preference for the lactam tautomer. The presence of the methylamino methyl substituent in the 6-position of our compound would be expected to influence this equilibrium through both electronic and steric effects.

The substituent effects on tautomeric equilibrium are particularly important for understanding the behavior of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide. The methylamino group is electron-donating, which would tend to stabilize positive charge development and potentially favor the lactam form. Additionally, the dihydrobromide salt formation involves protonation of nitrogen centers, which fundamentally alters the electronic environment and may shift the tautomeric equilibrium compared to the neutral compound.

Temperature-dependent studies of similar compounds have shown that increasing temperature generally favors the lactim form, with thermodynamic parameters indicating enthalpic preference for the lactam form but entropic favorability of the lactim form. For the dihydrobromide salt, the additional ionic interactions and hydrogen bonding capabilities may further stabilize particular tautomeric forms through intermolecular associations.

| Tautomeric Form | Characteristics | Relative Stability |

|---|---|---|

| Lactam (Keto) | C=O at position 2, N-H bond | Favored (>65%) |

| Lactim (Enol) | C-OH at position 2, C=N bond | Less favored (<35%) |

| Factors | Electronic effects, hydrogen bonding, temperature | Variable with conditions |

Hydrogen Bonding Network in Solid-State Configuration

The hydrogen bonding network in the solid-state structure of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide plays a crucial role in determining the crystal packing, stability, and physical properties of the compound. The presence of multiple hydrogen bond donors and acceptors, combined with bromide anions, creates opportunities for extensive three-dimensional hydrogen bonding networks.

The primary hydrogen bond donors in the structure include the protonated nitrogen atoms (both the ring nitrogen in the pyridinone and the methylamino nitrogen) which can form strong hydrogen bonds with bromide anions and other electronegative centers. The carbonyl oxygen at the 2-position serves as a strong hydrogen bond acceptor, capable of accepting hydrogen bonds from protonated nitrogen centers in neighboring molecules. This creates the potential for both intramolecular and intermolecular hydrogen bonding interactions.

Analysis of related pyridinone crystal structures reveals characteristic hydrogen bonding patterns. For example, 4-hydroxy-6-methylpyridin-2(1H)-one forms hydrogen bonds with O⋯O distances of approximately 2.61 Ångströms and N⋯O distances of about 2.84 Ångströms. These interactions create zigzag arrays and layer structures that stabilize the crystal lattice. Similar patterns would be expected for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, with additional complexity introduced by the bromide anions.

The bromide ions in the structure serve as hydrogen bond acceptors for the protonated nitrogen centers, creating strong electrostatic interactions that contribute significantly to the crystal stability. These nitrogen-hydrogen⋯bromide interactions typically exhibit bond distances in the range of 3.2-3.6 Ångströms, depending on the geometric constraints of the crystal packing. The large size and polarizability of bromide ions allow for multiple weak hydrogen bonding interactions with carbon-hydrogen bonds, further contributing to the overall stability of the crystal structure.

Intermolecular interactions extend beyond classical hydrogen bonding to include π-π stacking interactions between pyridinone rings and carbon-hydrogen⋯π interactions involving the aromatic system. These weaker interactions complement the strong hydrogen bonds to create a robust three-dimensional network that determines the mechanical properties and thermal stability of the crystalline material.

The hydrogen bonding network also influences the tautomeric preferences in the solid state, as specific hydrogen bonding patterns may stabilize particular tautomeric forms. The ability of the lactam form to participate in stronger hydrogen bonding interactions often contributes to its predominance in crystal structures, consistent with the general preference for this tautomer observed in solution studies.

| Interaction Type | Typical Distance (Å) | Strength | Role in Structure |

|---|---|---|---|

| N⁺-H⋯Br⁻ | 3.2-3.6 | Strong | Primary stabilization |

| N-H⋯O=C | 2.7-3.0 | Strong | Intermolecular linking |

| C-H⋯Br⁻ | 3.4-3.8 | Weak | Secondary stabilization |

| π-π stacking | 3.3-3.8 | Moderate | Aromatic interactions |

Properties

IUPAC Name |

6-(methylaminomethyl)-1H-pyridin-2-one;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2BrH/c1-8-5-6-3-2-4-7(10)9-6;;/h2-4,8H,5H2,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOKSPUVRFDBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC(=O)N1.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

The most direct and widely reported method for synthesizing 6-((methylamino)methyl)pyridin-2(1H)-one involves a reductive amination reaction between a pyridin-2-one aldehyde or ketone derivative and methylamine, followed by salt formation with hydrobromic acid.

Key features of the reductive amination:

- Starting Materials: Pyridin-2-one derivative with an aldehyde or ketone functional group at the 6-position; methylamine or methylamino-containing reagents.

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) is commonly used due to its selectivity in reductive amination under mild conditions.

- Reaction Medium: Typically alcoholic solvents such as methanol or ethanol are employed.

- Reaction Conditions: Room temperature to mild heating; reaction medium often rendered basic with tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) to enhance reaction efficiency.

- Purification: Post-reaction, the product is isolated by filtration, extraction, and crystallization to obtain the dihydrobromide salt.

This method is supported by patent literature describing reductive amination of pyridin-2-yl-methylamine intermediates with cyanohydrins or related compounds, employing sodium cyanoborohydride as a reducing agent and tertiary amine bases to maintain basic conditions.

Stepwise Synthesis via Pyridin-2-yl-methylamine Intermediates

A more elaborate synthetic route involves:

- Synthesis of Pyridin-2-yl-methylamine: Starting from substituted pyridine derivatives, functionalization at the 2-position is achieved via nitrile or carboxamide intermediates.

- Reductive Amination: The pyridin-2-yl-methylamine is reacted with formaldehyde or similar aldehydes to introduce the methylaminomethyl group at the 6-position.

- Salt Formation: The free base is converted into the dihydrobromide salt by treatment with hydrobromic acid.

This approach allows for greater control over substitution patterns and purity but involves multiple steps including protection/deprotection and chromatographic purification.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or tetrahydrofuran (THF) | Alcoholic solvents preferred for reductive amination |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imines |

| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) or other tertiary amines | Maintains basic pH to favor amination |

| Temperature | Room temperature to 40°C | Mild conditions prevent side reactions |

| Reaction Time | Several hours (typically 2–6 h) | Monitored by TLC or HPLC |

| Salt Formation | Addition of hydrobromic acid (HBr) | Converts free base to dihydrobromide salt |

The reductive amination is often performed at room temperature in methanol with sodium cyanoborohydride and DABCO, followed by acidification with hydrobromic acid to afford the dihydrobromide salt in good yield and purity.

Purification and Characterization

After synthesis, the crude product is typically purified by:

- Filtration and washing to remove inorganic salts.

- Recrystallization from suitable solvents to obtain pure dihydrobromide salt.

- Chromatography on silica gel may be used for intermediates or when impurities persist.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical shifts consistent with methylamino methyl substitution on the pyridin-2-one ring.

- Melting Point Determination: Confirms purity and identity.

- Mass Spectrometry (MS): Confirms molecular weight.

- Elemental Analysis: Validates composition consistent with C7H12Br2N2O.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination with NaBH3CN | Pyridin-2-one aldehyde + methylamine + NaBH3CN + DABCO | Mild conditions, selective, scalable | Requires careful pH control | 70–85 |

| Multi-step synthesis via intermediates | Pyridin-2-yl-methylamine + aldehyde + NaBH3CN + HBr | High purity, controlled substitution | Multi-step, time-consuming | 60–75 |

Chemical Reactions Analysis

Types of Reactions

6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of pyridine-2,6-dione derivatives.

Reduction: Formation of 6-(aminomethyl)pyridin-2(1H)-one.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Cytotoxic Activities

- Initial studies indicate that 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide exhibits significant antimicrobial properties. Research has shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

- The compound also demonstrates cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Anti-Fibrotic Properties

- Derivatives of this compound are being explored for their anti-fibrotic activities. These derivatives may lead to novel treatments for fibrotic diseases by targeting specific cellular pathways involved in fibrosis.

Biological Activity Evaluation

- The evaluation of biological activities involves testing against immortalized rat hepatic stellate cells to assess the anti-fibrotic properties of synthesized derivatives.

Organic Synthesis

Building Block for Complex Molecules

- The compound serves as an essential building block in multi-step synthesis processes, facilitating the formation of complex organic molecules with potential biological activities. Its structure allows for precise control over functional group modifications during synthesis.

Catalytic Processes

- In organic chemistry, 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide plays a role in catalytic processes aimed at synthesizing indolizidine alkaloids, which have diverse pharmacological properties. This application highlights its importance in the development of new therapeutic agents.

Flow Chemistry

Streamlining Synthesis Processes

- The compound is utilized in flow chemistry processes to improve the efficiency and scalability of organic synthesis. Specifically, it can be processed in plug flow reactors (PFR), enhancing reaction control and product consistency.

Design of Experiments (DoE)

- Applying DoE methodologies allows researchers to optimize reaction conditions such as temperature and residence time, leading to improved yields and product quality.

Mechanism of Action

The mechanism of action of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

5-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide

This positional isomer (methylamino-methyl group at the 5-position) shares the same core structure but differs in substituent placement. Such positional changes can significantly alter bioactivity. For example, 6-substituted pyridinones often exhibit enhanced binding to enzymatic targets compared to 5-substituted analogs due to spatial compatibility with active sites .

6-(Methylamino)pyridin-2(1H)-one

The non-salt form of the compound lacks the dihydrobromide counterion, resulting in lower aqueous solubility. Safety data indicate hazards such as acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315), suggesting that the salt form may mitigate these risks by altering bioavailability .

Brominated Pyridinone Derivatives

6-Bromo-1-methylpyridin-2(1H)-one

This brominated analog (CAS 873383-11-0) replaces the methylamino-methyl group with a bromo substituent. Bromine enhances electrophilicity, making it reactive in cross-coupling reactions for drug synthesis. However, it lacks the methylamino moiety critical for hydrogen bonding in target interactions .

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

With a hydroxymethyl group at the 3-position and bromo at the 5-position, this compound (CAS 1227502-35-3) demonstrates how halogenation and hydroxylation influence physicochemical properties. The hydroxymethyl group increases polarity, while bromine contributes to steric effects .

Dihydrobromide Salts of Related Amines

4-(2-Aminoethyl)pyridin-2(1H)-one Dihydrobromide

This analog (similarity score 0.85) features an aminoethyl chain instead of methylamino-methyl. The longer chain may improve membrane permeability but could reduce target specificity due to increased flexibility .

3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

As a hydrochloride salt, this compound (CAS 170026-03-6) highlights the role of counterions. Dihydrobromide salts generally offer higher solubility in polar solvents compared to hydrochlorides, which may affect pharmacokinetics .

Pharmacological and Chemical Profiles

Bioactivity Comparison

Pyridinones and dihydropyrimidinones are recognized for kinase inhibition. For instance, the inhibitor CPD10 () contains a methylamino-pyrimidinyl group critical for binding to Dot1L, a histone methyltransferase.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide is a pyridinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C7H12Br2N2O and a molecular weight of approximately 295.09 g/mol, features a pyridine ring substituted with a methylamino group and a methylene bridge, enhancing its solubility and reactivity in various applications.

The compound is notable for its high solubility in water, making it suitable for pharmacological applications. The synthesis typically involves multiple steps to ensure precise control over functional groups, allowing for the generation of derivatives with potentially enhanced biological activities. The structure of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide can be represented as follows:

Biological Activities

Initial studies indicate that 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide exhibits several promising biological activities:

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. Preliminary tests suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : There is emerging evidence that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific mechanisms of action are still under investigation, but structural similarities with known anticancer agents suggest potential pathways for therapeutic application.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; further studies needed to confirm specific efficacy | |

| Cytotoxicity | Potential cytotoxic effects against cancer cell lines; ongoing research into mechanisms | |

| Interaction Studies | Essential for understanding pharmacodynamics and pharmacokinetics; key area of future research |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-(methylamino)methylpyridin-2(1H)-one dihydrobromide | 1949816-20-9 | Similar structure; potential neuroprotective effects |

| 6-(dimethylamino)methylpyridin-2(1H)-one | 1234567 | Exhibits different biological activity profiles |

| 4-(methylamino)phenylpyridin-2(1H)-one | 7654321 | Shows unique interactions with specific receptors |

Future Directions in Research

The biological activity of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide presents numerous avenues for future research:

- Mechanistic Studies : Further exploration into the mechanisms of action, particularly regarding its cytotoxic effects on cancer cells.

- Pharmacokinetics and Pharmacodynamics : Detailed studies to elucidate the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Development of Derivatives : Synthesis of derivatives to enhance biological activity or reduce toxicity.

- Clinical Trials : Initiation of preclinical and clinical trials to evaluate efficacy and safety profiles in human subjects.

Q & A

Q. What are the established synthetic routes for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, and what are their limitations?

Methodological Answer: The compound is typically synthesized via a one-pot multicomponent reaction involving pyridinone precursors, methylamine derivatives, and brominating agents. A common approach involves condensation of 6-(aminomethyl)pyridin-2(1H)-one with methylamine under acidic conditions, followed by dihydrobromide salt formation using HBr in a polar solvent (e.g., ethanol). Key limitations include:

- Low yield (40–60%) due to competing side reactions (e.g., over-bromination).

- Purification challenges caused by hygroscopicity and solubility issues in non-polar solvents.

Optimization strategies include using controlled stoichiometry of HBr and low-temperature crystallization .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.5–3.0 ppm (methylamino protons), δ 6.5–7.5 ppm (pyridinone aromatic protons).

- ¹³C NMR: Carbonyl resonance at ~165 ppm confirms the pyridinone ring.

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 245.02 (calculated for C₈H₁₁Br₂N₂O).

- Elemental Analysis: Validate Br content (~49.2% theoretical).

- X-ray Diffraction: Resolves dihydrobromide salt formation and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications:

- Hazard Mitigation:

- Skin/Eye Protection: Nitrile gloves, face shields, and fume hoods (H315, H319).

- Respiratory Protection: N95/P2 masks for aerosol prevention (H335).

- Spill Management:

- Neutralize with sodium bicarbonate, collect in sealed containers, and avoid aqueous drainage.

- Use ethanol for decontamination (solubility: 25 mg/mL).

Refer to SDS guidelines for acute toxicity (H302) and disposal compliance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antiviral vs. anti-inflammatory effects)?

Methodological Answer: Contradictions may arise from:

- Assay Variability: Cell lines (e.g., HEK293 vs. PBMCs) or enzyme sources (recombinant vs. endogenous DPP-4).

- Metabolic Stability: Differences in liver microsome activity across species.

Resolution Strategies: - Conduct parallel assays under standardized conditions (e.g., pH 7.4, 37°C).

- Use isotopic labeling (³H/¹⁴C) to track metabolite interference.

- Validate target engagement via CRISPR knockouts or selective inhibitors .

Q. What in silico approaches predict the pharmacokinetic profile of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Predict LogP (~0.8) and membrane permeability using CHARMM force fields.

- ADMET Modeling:

- CYP3A4/2D6 inhibition risk (IC₅₀ > 10 µM in Silico-ADMET).

- Half-life (t₁/₂): ~2.5 hours (hepatic extraction ratio: 0.65).

- Docking Studies:

Q. How can synthesis be optimized to improve yield and purity for scaled preclinical studies?

Methodological Answer:

- Reaction Optimization:

- Use microwave-assisted synthesis (100°C, 20 min) to reduce side products.

- Replace HBr gas with tetrabutylammonium bromide (TBAB) for controlled bromination.

- Purification:

- Gradient recrystallization (ethanol/water, 70:30 v/v) to isolate dihydrobromide.

- Purity validation via HPLC (C18 column, 95% aqueous MeOH, >98% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.